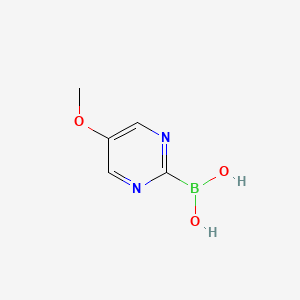

(5-Methoxypyrimidin-2-yl)boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(5-Methoxypyrimidin-2-yl)boronic acid is an organoboron compound with the molecular formula C5H7BN2O3. It is a derivative of pyrimidine, featuring a boronic acid functional group at the 2-position and a methoxy group at the 5-position. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Methoxypyrimidin-2-yl)boronic acid typically involves the use of 5-bromo-2-methoxypyrimidine as a starting material. The process includes the following steps:

Lithiation: The 5-bromo-2-methoxypyrimidine is treated with n-butyllithium in an anhydrous solvent such as tetrahydrofuran at low temperatures to form the corresponding lithium intermediate.

Borylation: The lithium intermediate is then reacted with triisopropyl borate to introduce the boronic acid group.

Hydrolysis: The resulting boronate ester is hydrolyzed under acidic conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions: (5-Methoxypyrimidin-2-yl)boronic acid undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or phenol derivatives.

Substitution: The methoxy group can undergo nucleophilic substitution reactions to introduce various functional groups.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol) are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Alcohols/Phenols: Formed through oxidation of the boronic acid group.

Substituted Pyrimidines: Formed through nucleophilic substitution of the methoxy group.

Scientific Research Applications

(5-Methoxypyrimidin-2-yl)boronic acid has diverse applications in scientific research:

Biology: Employed in the study of enzyme inhibition and as a probe for biological assays.

Medicine: Investigated for its potential therapeutic properties, including as an anticancer agent.

Industry: Utilized in the development of advanced materials and sensors due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5-Methoxypyrimidin-2-yl)boronic acid in chemical reactions involves the formation of a boronate complex with the target molecule. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and selectivity.

Comparison with Similar Compounds

- 2-Methoxypyrimidine-5-boronic acid

- 4-Cyclopropyl-6-methoxypyrimidine-5-boronic acid

- 2-Methoxypyridine-5-boronic acid pinacol ester

Comparison: (5-Methoxypyrimidin-2-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. Compared to 2-Methoxypyrimidine-5-boronic acid, it has a different position of the boronic acid group, leading to variations in its chemical behavior. The presence of the methoxy group at the 5-position also differentiates it from other similar compounds, influencing its interactions and applications .

Biological Activity

(5-Methoxypyrimidin-2-yl)boronic acid is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides an overview of its biological activity, including data tables, relevant case studies, and detailed research findings.

Overview of Boronic Acids

Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them useful in various biological applications. They have been explored as inhibitors for enzymes and receptors, particularly in cancer therapy and antimicrobial treatments. The unique properties of boronic acids allow them to interact with biological systems in ways that can modulate cellular functions.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. A significant focus has been on its ability to inhibit cancer cell proliferation through various mechanisms:

- Mechanism of Action : The compound may act as a bioisostere for nitro groups, facilitating interactions with key amino acids in target proteins, such as arginine residues in androgen receptors. This interaction can disrupt signaling pathways critical for cancer cell survival .

- Cell Line Studies : In vitro studies conducted on various cancer cell lines (e.g., LAPC-4, PC-3) indicate that derivatives of boronic acids exhibit selective cytotoxicity towards cancer cells while sparing non-cancerous cells. For example, compounds substituted with specific halogens demonstrated enhanced antiproliferative activity compared to their unsubstituted counterparts .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated:

- Inhibition of β-lactamases : Studies have shown that boronic acids can inhibit class C β-lactamases, enhancing the efficacy of β-lactam antibiotics against resistant strains of bacteria. The incorporation of this compound into antibiotic formulations has demonstrated a significant reduction in minimum inhibitory concentrations (MICs) against resistant strains .

Case Study 1: Anticancer Efficacy

In a study focusing on the design and synthesis of novel boronic acid derivatives, researchers evaluated the anticancer activity of this compound against prostate cancer cell lines. The results showed that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity. Structural modifications were found to significantly impact activity, emphasizing the importance of molecular design in drug development .

Case Study 2: Antimicrobial Potency

A separate investigation assessed the antimicrobial effects of this compound against Escherichia coli strains. The compound was shown to reduce bacterial viability significantly at concentrations as low as 6.50 mg/mL. This suggests potential applications in treating bacterial infections, particularly those caused by resistant strains .

Data Tables

| Activity Type | Cell Line/Organism | IC50 Value (µM) | Notes |

|---|---|---|---|

| Anticancer | LAPC-4 | 5.6 | Selective against cancer cells |

| Anticancer | PC-3 | 7.2 | Enhanced activity with halogen substitution |

| Antimicrobial | E. coli | 6.50 | Effective against resistant strains |

| Enzyme Inhibition | β-lactamases | 0.91 | Significant reduction in MIC values |

Properties

IUPAC Name |

(5-methoxypyrimidin-2-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BN2O3/c1-11-4-2-7-5(6(9)10)8-3-4/h2-3,9-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEOLZNBEUMOIBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC=C(C=N1)OC)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.93 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.